Mequitamium

Description

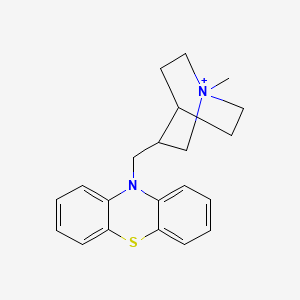

Structure

2D Structure

3D Structure

Properties

CAS No. |

101396-46-7 |

|---|---|

Molecular Formula |

C21H25N2S+ |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

10-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine |

InChI |

InChI=1S/C21H25N2S/c1-23-12-10-16(11-13-23)17(15-23)14-22-18-6-2-4-8-20(18)24-21-9-5-3-7-19(21)22/h2-9,16-17H,10-15H2,1H3/q+1 |

InChI Key |

LRHZGVSONLULIX-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]12CCC(CC1)C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 |

Origin of Product |

United States |

Synthetic Methodologies for Mequitamium and Its Analogues

Classical Synthetic Approaches to Mequitamium Core Structure

The traditional synthesis of complex molecules like this compound relies on a foundation of well-established organic reactions and strategic planning. This section explores the retrosynthetic analysis to deconstruct the molecule into simpler starting materials and the key strategies to control the formation of specific isomers.

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound iodide (1) reveals a logical pathway for its synthesis. The target molecule is a quaternary ammonium (B1175870) salt, which can be disconnected at the C-N bond formed by the quaternization of a tertiary amine. This leads back to a tertiary amine precursor (2) and an alkylating agent, methyl iodide.

The tertiary amine precursor (2) consists of a phenothiazine (B1677639) heterocycle N-alkylated with a 3-(halomethyl)quinuclidine derivative. A key disconnection is the C-N bond between the phenothiazine nitrogen and the quinuclidine (B89598) side chain. This simplifies the molecule into two primary building blocks: phenothiazine (3) and a suitable 3-(halomethyl)quinuclidine (4).

Phenothiazine (3) is a commercially available starting material. The synthesis of the 3-(halomethyl)quinuclidine (4) can be envisioned from 3-quinuclidinemethanol (5), which in turn can be synthesized from commercially available precursors through established multi-step sequences. This retrosynthetic pathway provides a clear and feasible strategy for the total synthesis of this compound.

Table 1: Key Disconnections in the Retrosynthesis of this compound

| Target Molecule/Intermediate | Disconnection | Precursors |

| This compound iodide (1) | Quaternization | Tertiary amine (2) + Methyl iodide |

| Tertiary amine (2) | N-Alkylation | Phenothiazine (3) + 3-(Halomethyl)quinuclidine (4) |

| 3-(Halomethyl)quinuclidine (4) | Halogenation | 3-Quinuclidinemethanol (5) |

Regioselective and Stereoselective Synthesis Strategies

The synthesis of this compound requires careful control of regioselectivity and stereoselectivity to ensure the formation of the desired product.

Regioselectivity: The key regioselective step in the proposed synthesis is the N-alkylation of phenothiazine. Phenothiazine has a secondary amine nitrogen that is the primary site for alkylation. The reaction conditions, such as the choice of base and solvent, can be optimized to ensure exclusive N-alkylation over potential C-alkylation on the aromatic rings.

Stereoselectivity: this compound possesses a chiral center at the C3 position of the quinuclidine ring. While the commercially available starting materials for the synthesis of the quinuclidine moiety may be racemic, leading to a racemic mixture of this compound, stereoselective synthesis strategies can be employed to obtain specific enantiomers. This can be achieved through several approaches:

Chiral Resolution: The racemic intermediate, such as 3-quinuclidinemethanol, can be resolved into its individual enantiomers using chiral resolving agents.

Asymmetric Synthesis: An asymmetric synthesis of the quinuclidine core can be developed using chiral catalysts or auxiliaries to control the stereochemistry at the C3 position from the outset.

The choice of strategy will depend on the desired final product (racemate or a specific enantiomer) and the scalability of the process.

Advanced Synthetic Techniques for this compound Production

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound to improve efficiency, safety, and sustainability.

Catalytic Methods in this compound Synthesis

Catalytic methods can be instrumental in several steps of the this compound synthesis. For instance, the N-alkylation of phenothiazine with a 3-(halomethyl)quinuclidine derivative can be facilitated by phase-transfer catalysts, which can enhance reaction rates and yields, particularly in large-scale production.

Furthermore, the synthesis of the quinuclidine core itself can benefit from catalytic approaches. For example, catalytic hydrogenation steps are often employed in the synthesis of saturated heterocyclic systems. The development of novel catalysts for these transformations can lead to milder reaction conditions and improved selectivities.

Table 2: Potential Catalytic Methods in this compound Synthesis

| Synthetic Step | Potential Catalytic Method | Advantages |

| N-Alkylation of Phenothiazine | Phase-Transfer Catalysis | Increased reaction rates, milder conditions, improved yields. |

| Synthesis of Quinuclidine Core | Catalytic Hydrogenation | High efficiency, atom economy, stereocontrol. |

Flow Chemistry and Continuous Processing for this compound

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for the production of active pharmaceutical ingredients. The synthesis of this compound could be adapted to a continuous flow process, which would offer benefits such as:

Enhanced Safety: Small reaction volumes in flow reactors minimize the risks associated with handling potentially hazardous reagents and intermediates.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and fewer side products.

Automation and Scalability: Flow chemistry setups can be readily automated and scaled up by running the process for longer durations or by using parallel reactor systems.

A potential flow synthesis of this compound could involve the continuous N-alkylation of phenothiazine followed by an in-line purification and subsequent quaternization step.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. This can be achieved by favoring addition reactions over substitution or elimination reactions where possible.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of catalytic methods and flow chemistry can contribute significantly to improving energy efficiency.

Waste Prevention: Optimizing reaction conditions to minimize the formation of byproducts and developing efficient purification methods to reduce waste generation.

By incorporating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and sustainable.

Synthesis of this compound Derivatives and Probes

The development of derivatives and probes based on the this compound scaffold is crucial for pharmacological research and understanding its mechanism of action. This involves both the rational design of new analogues and the development of synthetic pathways to access these molecules.

Design Principles for this compound Analogues

The design of this compound analogues follows principles aimed at modifying the compound's physicochemical and pharmacological properties. As this compound is a derivative of mequitazine (B1676290), the design principles for its analogues are closely related to those for other phenothiazine-based H1 antagonists. mdpi.com The primary goals often include enhancing receptor affinity and selectivity or improving pharmacokinetic profiles.

Key structural components of this compound that can be modified include:

The Phenothiazine Ring System: Substitutions on the aromatic rings can influence electronic properties and interactions with the target receptor.

The Quaternary Ammonium Head: The nature of the alkyl group on the nitrogen atom (in this case, a methyl group) is critical for its properties as a quaternary ammonium salt. Modifying this group can alter its size, charge distribution, and steric hindrance.

The design process often employs computational modeling and structure-activity relationship (SAR) studies to predict how structural changes will affect biological activity. drugdesign.org For instance, creating more rigid analogues can help to lock the molecule into a bioactive conformation, a common strategy in drug design. drugdesign.org

Synthetic Pathways to this compound-Based Research Tools

The synthesis of research tools, such as radiolabeled probes for positron emission tomography (PET) imaging, requires specialized synthetic routes. These probes allow for the non-invasive study of receptor distribution and occupancy in vivo.

A synthetic pathway for a this compound-based PET probe can be extrapolated from the synthesis of probes for structurally related phenothiazines, such as promethazine (B1679618). mdpi.com For a carbon-11 (B1219553) ([11C]) labeled this compound probe, the synthesis would first involve the preparation of a suitable precursor molecule. This precursor would be the N-desmethyl analogue of mequitazine.

The synthetic sequence could be as follows:

Synthesis of a Mequitazine Precursor: A precursor molecule lacking the N-methyl group on the quinuclidine nitrogen would be synthesized using methods analogous to those for mequitazine itself.

Radiolabeling: The precursor would then be reacted with a [11C]-methylating agent, such as [11C]methyl iodide or [11C]methyl triflate, in the final step of the synthesis. This reaction would install the carbon-11 label and form the quaternary ammonium salt, yielding [11C]this compound iodide. mdpi.com

This late-stage radiolabeling approach is common in PET chemistry due to the short half-life of carbon-11. The stable phenothiazine backbone is well-suited to the reaction conditions often required for these rapid methylation reactions. mdpi.com

Table 2: Proposed Synthetic Scheme for a [11C]this compound PET Probe

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1 | Synthesis of Precursor | Phenothiazine derivative and a desmethyl-quinuclidine side chain | N-desmethyl-mequitazine |

Mechanistic Investigations of Mequitamium Action

Molecular Target Identification and Characterization for Mequitamium

In vitro binding experiments have been crucial in identifying the primary molecular targets of this compound. These studies have revealed that this compound iodide exhibits high-affinity binding to two distinct types of receptors: histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors. nih.gov

Specifically, in rat brain membranes, this compound was found to bind to histamine H1 receptors with a high affinity, demonstrated by an inhibitor constant (Ki) of 9 nM. nih.gov The Ki value represents the concentration of a ligand that will bind to half the binding sites at equilibrium; a lower Ki value signifies a stronger binding affinity. simpleandpractical.com Concurrently, it binds to muscarinic acetylcholine receptors in various tissue homogenates with Ki values ranging from 12 to 77 nM, also indicating high affinity. nih.gov Notably, the binding to muscarinic receptors showed no significant selectivity for any of the known subtypes (M1-M5). nih.gov

In contrast, this compound displays significantly lower affinity for other receptors. For instance, its affinity for serotonin (B10506) 5-HT2, platelet-activating factor (PAF), verapamil, and beta-adrenergic receptors is in the micromolar range (Ki = 1-10 µM), which is substantially weaker than its affinity for histamine H1 and muscarinic receptors. nih.gov This receptor binding profile suggests that the primary pharmacological effects of this compound are mediated through its potent antagonism of both histamine H1 and muscarinic receptors. nih.gov

| Receptor Target | Tissue/Preparation | Binding Affinity (Ki) |

| Histamine H1 Receptor | Rat brain membranes | 9 nM |

| Muscarinic Acetylcholine Receptors | Various tissue homogenates | 12-77 nM |

| Serotonin 5-HT2 Receptor | Not specified | 1-10 µM |

| Platelet-Activating Factor (PAF) Receptor | Not specified | 1-10 µM |

| Verapamil binding sites (L-type calcium channels) | Not specified | 1-10 µM |

| Beta-adrenergic agents | Not specified | 1-10 µM |

This table summarizes the binding affinities of this compound for various receptor targets as determined by in vitro studies. Data sourced from nih.gov.

Ligand-Receptor Binding Kinetics and Thermodynamics of this compound

The interaction between a ligand like this compound and its receptor is governed by both kinetic and thermodynamic principles. Binding kinetics involves the rates of association (kon) and dissociation (koff) of the ligand-receptor complex, which together determine the binding affinity (Kd or Ki). mdpi.com Thermodynamics, on the other hand, describes the energy changes (enthalpy and entropy) that drive the binding process. nih.gov

Saturation studies have shown that this compound's interaction with muscarinic receptors in the rat cerebral cortex and lung parenchyma is competitive. nih.gov This indicates that this compound binds to the same site as the endogenous ligand, acetylcholine, thereby directly competing with it for receptor occupancy. nih.gov

While specific kinetic rate constants (kon and koff) and thermodynamic parameters (enthalpy and entropy changes) for this compound's binding to its target receptors are not detailed in the available literature, studies on other histamine H1 and muscarinic receptor antagonists provide context. For instance, the binding of some antagonists to the H1-receptor is a temperature-dependent process, with changes in temperature affecting both association and dissociation rates. nih.gov The interaction is often driven by a combination of enthalpy (related to bond formation) and entropy (related to changes in disorder of the system). nih.govnih.gov For example, the binding of the muscarinic antagonist atropine (B194438) is primarily entropy-driven. nih.gov The quaternary amine structure of this compound, compared to a tertiary amine, might influence the entropic component of its binding interaction, particularly concerning the displacement of water molecules from the binding site. nih.gov

Allosteric Modulation and this compound

Allosteric modulation refers to the regulation of a receptor's activity by a ligand binding to a site—an allosteric site—that is topographically distinct from the primary (orthosteric) binding site where the endogenous agonist binds. frontiersin.orgnih.gov Allosteric modulators can be positive (PAMs), enhancing the effect of the orthosteric ligand, or negative (NAMs), reducing its effect. nih.govbiorxiv.org

Current evidence suggests that this compound acts as a competitive antagonist at muscarinic receptors. nih.gov This mode of action implies that this compound binds directly to the orthosteric site, physically blocking the binding of acetylcholine. There is no information in the reviewed literature to indicate that this compound functions as an allosteric modulator at either muscarinic or histamine H1 receptors. Its mechanism is consistent with direct, competitive antagonism at the primary ligand-binding site.

Cellular Signaling Pathways Influenced by this compound

As an antagonist, this compound influences cellular signaling by blocking the pathways normally activated by its target receptors. Histamine H1 receptors and the M1, M3, and M5 subtypes of muscarinic receptors primarily couple to G-proteins of the Gq/11 family. researchgate.netnih.govjove.com In contrast, the M2 and M4 muscarinic receptor subtypes couple to Gi/o family G-proteins. jove.comyoutube.com By binding to these receptors, this compound prevents their activation by endogenous agonists (histamine and acetylcholine), thereby inhibiting the downstream signaling cascades initiated by these G-proteins.

Downstream Effector Mechanisms Mediated by this compound

The blockade of Gq/11-coupled receptors (H1, M1, M3, M5) by this compound inhibits the activation of phospholipase C (PLC). researchgate.netuni-heidelberg.de This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). jove.comresearchgate.net Consequently, the downstream effects of these second messengers are suppressed. This includes the IP3-mediated release of calcium (Ca2+) from intracellular stores and the DAG-mediated activation of protein kinase C (PKC). researchgate.netnih.gov The inhibition of these pathways prevents cellular responses such as smooth muscle contraction, glandular secretion, and the activation of further signaling cascades like the Raf/MEK/ERK and IKK/IκB/NF-κB pathways, which are involved in inflammatory responses. nih.gov

For Gi/o-coupled receptors (M2, M4), this compound's antagonism prevents the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). jove.comyoutube.com Normally, activation of these receptors leads to decreased intracellular cAMP levels. By blocking this, this compound prevents the downstream consequences of reduced cAMP, such as alterations in protein kinase A (PKA) activity. researchgate.net Additionally, Gi/o signaling can involve the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels; these effects are also blocked by this compound. jove.com

Cross-Talk Between Pathways in the Presence of this compound

Signaling pathways within a cell are not isolated but form complex, interconnected networks, a phenomenon known as cross-talk. nih.gov The dual antagonism of this compound at both histamine H1 and muscarinic receptors suggests it can modulate this cross-talk. For example, both H1 and M3 receptors are Gq/11-coupled and can be expressed in the same cells, leading to a convergence of their signaling pathways on PLC activation and calcium mobilization. nih.gov Histamine, via H1 receptors, has been shown to enhance the muscarinic receptor-induced calcium response to acetylcholine. nih.gov By blocking both receptor types, this compound would effectively shut down this synergistic signaling.

Furthermore, the components of G-protein signaling pathways can interact with other signaling networks, such as those initiated by receptor tyrosine kinases (RTKs). nih.gov For instance, Gq/11-mediated activation of PKC can lead to the phosphorylation and activation of components in the MAPK/ERK pathway, which is also a downstream target of many RTKs. nih.gov By blocking the Gq/11 pathway, this compound could prevent this form of cross-talk, thereby influencing cellular processes like gene expression, proliferation, and differentiation that are regulated by the MAPK/ERK cascade. nih.gov The simultaneous blockade of Gi/o pathways could also influence cross-talk, as Gβγ subunits released from Gi/o heterotrimers can also modulate the activity of effectors like PLCβ isoforms and adenylyl cyclase, integrating signals from different receptor types. nih.gov

Enzymatic Interactions and Modulations by this compound

There is limited specific information available regarding the direct interaction of this compound with enzymes as a primary mechanism of action. Its principal pharmacological effects are attributed to receptor antagonism rather than direct enzymatic modulation. nih.gov The modulation of enzyme activity that does occur is a downstream consequence of blocking G-protein signaling pathways. For example, by preventing receptor activation, this compound indirectly modulates the activity of enzymes like phospholipase C, adenylyl cyclase, protein kinase C, and protein kinase A. youtube.comresearchgate.netnih.gov

While not a direct modulatory interaction for therapeutic effect, like many xenobiotics, this compound, as a phenothiazine (B1677639) derivative, would be expected to be a substrate for various metabolic enzymes, primarily the cytochrome P450 (CYP) family of enzymes in the liver. This enzymatic interaction is related to its pharmacokinetic profile and metabolism rather than its pharmacodynamic mechanism of action.

Inhibition and Activation Kinetics of Enzymes by this compound

This compound, also known as mequitazine (B1676290), undergoes biotransformation in the liver, a process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Research has identified specific CYP isozymes involved in its metabolism and has also characterized this compound's potential to inhibit the activity of others.

Studies conducted on human liver microsomes have demonstrated that the metabolism of this compound to its hydroxylated and S-oxidized metabolites is principally catalyzed by the cytochrome P450 2D6 (CYP2D6) isozyme. nih.gov The kinetics of this metabolic process have been investigated, revealing specific parameters that describe the interaction between this compound and the enzyme. Lineweaver-Burk plots, a graphical method for analyzing enzyme kinetics, were used to determine the Michaelis-Menten constant (Km) for the hydroxylation of this compound. nih.gov The analysis indicated that the hydroxylation reaction occurs with a low Km value of 0.72 ± 0.26 µM, suggesting a high affinity of this compound for the CYP2D6 enzyme. nih.gov The metabolism of this compound by CYP2D6 can be inhibited by known CYP2D6 inhibitors such as propranolol (B1214883) and quinidine. nih.gov

In addition to being a substrate for CYP2D6, this compound has been shown to possess inhibitory activity towards other CYP isozymes. Specifically, investigations into the inhibition of CYP3A-catalyzed midazolam 1'-hydroxylase revealed that this compound can act as an inhibitor of CYP3A in human liver microsomes. nih.govuni-freiburg.de This indicates that this compound has the potential to be involved in drug-drug interactions by affecting the metabolism of other drugs that are substrates of CYP3A. nih.gov

Table 1: Kinetic Parameters of this compound Metabolism

| Enzyme | Metabolic Reaction | Km (µM) | Catalyzing Isozyme | Source(s) |

|---|

Structural Basis of Enzyme-Mequitamium Complexes

Detailed structural information from techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for understanding the precise molecular interactions between a drug and its target enzyme. Such studies can reveal the specific binding site, the orientation of the drug within the active site, and the key amino acid residues involved in the interaction.

Despite the kinetic data available on this compound's interaction with cytochrome P450 enzymes, specific structural studies elucidating the three-dimensional basis of enzyme-mequitamium complexes are not prominently available in the published scientific literature. While the cryo-electron microscopy structure of the histamine H1 receptor (the primary pharmacological target of this compound) has been determined in complex with other antihistamines like mepyramine and astemizole, providing insights into a conserved binding mode, a specific structure featuring this compound has not been reported. nih.gov Therefore, the exact structural details of how this compound binds to and is processed by metabolizing enzymes like CYP2D6, or how it inhibits enzymes like CYP3A, remain to be fully characterized at an atomic level.

Molecular Dynamics and Conformational Changes Induced by this compound

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. mdpi.com In pharmacology, MD simulations can provide detailed insights into how a drug binds to its target, the conformational changes that occur in both the drug and the protein upon binding, and the stability of the resulting complex. mdpi.com This information is valuable for understanding the mechanism of action and for the rational design of new drugs.

Currently, specific molecular dynamics simulation studies focused exclusively on this compound and its interaction with enzymes or receptors are not available in the reviewed scientific literature. Consequently, there is no detailed research describing the specific conformational changes induced in enzymes or receptors upon binding to this compound. While MD simulations have been employed to study the interactions of other novel H1-antihistamines with their receptor, similar computational analyses for this compound have not been published. mdpi.com

Computational and Theoretical Studies of Mequitamium

Quantum Mechanical Characterization of Mequitamium Electronic Structure

Quantum mechanics is the fundamental theory that describes the behavior of matter and energy at the atomic and subatomic levels. Its application to molecules like this compound can reveal intricate details about electron distribution, which governs the molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. jmchemsci.comyoutube.com Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which simplifies the computation significantly while maintaining high accuracy. jmchemsci.com

For a molecule such as this compound, a phenothiazine (B1677639) derivative, DFT calculations could be employed to:

Determine Molecular Geometry: Predict the most stable three-dimensional arrangement of atoms. Studies on other phenothiazines have used DFT to confirm bent-core structures, indicating that the folded shape is an inherent property of the molecule rather than just an effect of crystal packing. mdpi.com

Calculate Electronic Properties: Determine key quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. jmchemsci.comnih.gov

Analyze Charge Distribution: Generate electrostatic potential maps to visualize electron-rich and electron-poor regions of the molecule. This information is crucial for understanding how this compound might interact with other molecules, including its biological targets.

Simulate Spectroscopic Properties: Predict vibrational (infrared) and electronic (UV-Visible) spectra, which can be compared with experimental data to validate the computational model. mdpi.comnih.gov

A hypothetical DFT analysis of this compound would yield data similar to the following conceptual table, which illustrates the types of parameters that would be calculated.

| Quantum Chemical Parameter | Theoretical Value (Arbitrary Units) | Significance for this compound |

| Energy of HOMO | -5.2 eV | Represents the ability to donate an electron. |

| Energy of LUMO | -1.8 eV | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 3.4 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and not based on actual experimental or computational results for this compound.

This compound, like many pharmaceutical molecules, is flexible and can exist in various spatial arrangements, known as conformations, by rotating around its single bonds. Conformational analysis is the study of the energy associated with these different arrangements. The goal is to identify the most stable, low-energy conformations, as these are the ones most likely to be biologically active.

An energy landscape is a map that plots the potential energy of a molecule against its conformational degrees of freedom. By exploring this landscape, researchers can identify stable conformers (energy minima) and the energy barriers that separate them. For this compound, this analysis would reveal the flexibility of the phenothiazine core and the orientation of the quinuclidinylmethyl side chain, which are critical for its interaction with the histamine (B1213489) H1 receptor.

Molecular Docking and Virtual Screening for this compound and its Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as the histamine H1 receptor) to form a stable complex. nih.govmdpi.com It is a cornerstone of structure-based drug design.

To study this compound, a three-dimensional structure of its target, the human histamine H1 receptor, would be required. A molecular docking simulation would then place the this compound molecule into the receptor's binding site in numerous possible orientations. A scoring function is used to estimate the binding affinity for each orientation, with lower scores typically indicating a more stable interaction.

The results of such a study would predict:

Binding Pose: The most likely three-dimensional orientation of this compound within the receptor's active site.

Key Interactions: Identification of the specific amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with this compound. For example, studies on other antihistamines have identified key interactions with specific threonine or methionine residues in the H1 receptor. rsc.org

Binding Affinity: A numerical score that estimates the strength of the this compound-receptor interaction, which can be correlated with its potency as an antihistamine.

The following table conceptualizes the output of a docking study for this compound with the histamine H1 receptor.

| Parameter | Predicted Result |

| Docking Score | -9.5 kcal/mol |

| Interacting Residues | Asp107, Tyr108, Phe432 |

| Type of Interaction | Hydrogen bond with Asp107, Pi-Pi stacking with Phe432 |

Note: The data in this table are for illustrative purposes only.

The insights gained from docking this compound can be used to design novel molecules with potentially improved properties. By understanding the key interactions that lead to high binding affinity, medicinal chemists can modify the this compound scaffold. For instance, if a specific part of the molecule is not making any favorable contacts, it could be altered or replaced to better fit the binding pocket. This process, known as rational drug design, is an efficient way to develop new therapeutic agents. mdpi.com

Molecular Dynamics Simulations of this compound-Biomolecule Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can model the dynamic behavior of the this compound-receptor complex over time. mdpi.comfrontiersin.org MD simulations apply the laws of classical mechanics to calculate the motion of every atom in the system, providing a "movie" of how the molecules interact and change shape. youtube.com

An MD simulation of this compound bound to the histamine H1 receptor would start with the best pose from molecular docking. The simulation would reveal:

Stability of the Binding Pose: Whether the docked orientation is stable over a period of nanoseconds to microseconds.

Conformational Changes: How the receptor and this compound adjust their shapes to accommodate each other, a phenomenon known as "induced fit."

Role of Water Molecules: The influence of surrounding water molecules on the stability of the complex.

Binding Free Energy: More accurate calculations of binding affinity can be performed using the simulation trajectory, providing a clearer picture of the ligand's potency.

These simulations offer a deeper, time-resolved understanding of the molecular recognition process, which is essential for a complete picture of this compound's mechanism of action at an atomic level. mdpi.com

Solvent Effects on this compound Dynamics

The surrounding solvent environment can significantly influence the dynamics and properties of a drug molecule. For phenothiazine derivatives, studies have shown that the photophysical properties are more dependent on the solvent and substituents at the 2-position than on the dialkylaminopropyl chain researchgate.net. The interaction with solvents can alter the electronic properties of the molecule, which in turn can affect its mechanism of action researchgate.net.

Computational models, such as implicit and explicit solvent models, are used to simulate these effects. Implicit models describe the solvent as a continuous medium, averaging its effect, which is computationally efficient wikipedia.orgucsb.edu. Explicit models, on the other hand, involve simulating a number of individual solvent molecules around the solute, offering a more detailed and spatially resolved description of the interactions wikipedia.org. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can also be employed, where the drug molecule is treated with quantum mechanics and the solvent with molecular mechanics, providing a balance between accuracy and computational cost miami.edu.

For phenothiazine derivatives, solvent polarity has been shown to impact their photophysical properties. For instance, in aqueous solutions, the fluorescence quantum yield and triplet state lifetime of some phenothiazines decrease compared to their values in organic solvents researchgate.net. This is crucial as these properties can be related to the drug's activity and side effects researchgate.net. The dual nature of phenothiazine, exhibiting both antioxidant and pro-oxidant properties, is also dependent on the solvent or microenvironment mdpi.com. In aqueous solutions, they tend to show antioxidant properties, while in fatty environments, they may act as pro-oxidants mdpi.com.

Conformational Flexibility of this compound in Biological Environments

This compound, like other tricyclic compounds, possesses significant conformational flexibility. This flexibility is crucial for its interaction with biological targets, such as the histamine H1 receptor nih.gov. The molecule can adopt various shapes or conformations, and only specific conformations may be able to bind effectively to the receptor's active site mdpi.com.

Molecular dynamics (MD) simulations are a powerful computational tool to study the conformational landscape of molecules like this compound in a simulated biological environment mdpi.comnih.govresearchgate.net. These simulations can reveal the different conformational states a molecule can adopt and the transitions between them, providing insights into the bioactive conformation mdpi.comyoutube.com. The presence of a solvent, typically water in biological systems, is a critical factor in these simulations as it influences the conformational preferences of the molecule nih.gov.

For phenothiazine derivatives, changes in molecular conformation can have significant effects on receptor fit, distribution in the body, and metabolism nih.gov. The bent shape of the thiazine system in most phenothiazines is a key structural feature, and alterations to this conformation can impact biological properties nih.gov. Understanding the conformational dynamics of this compound is therefore essential for elucidating its mechanism of action and for designing analogues with improved selectivity and efficacy.

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity hufocw.org. These models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent analogues sciforum.netmalvernpanalytical.com.

Descriptor Selection and Model Validation for this compound

The first step in building a QSAR model is to calculate a set of molecular descriptors for each compound in a dataset. These descriptors are numerical values that encode different aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity ucsb.eduprotoqsar.com. For a series of phenothiazines, descriptors can include steric, electronic, and hydrophobic fields mdpi.comnih.gov.

Once the descriptors are calculated, a crucial step is to select the most relevant ones that are correlated with the biological activity. This can be achieved using various statistical methods, such as stepwise regression or genetic algorithms nih.govyoutube.commdpi.com. The goal is to find a subset of descriptors that can effectively distinguish between active and inactive compounds sciforum.net.

After a QSAR model is built, it must be rigorously validated to ensure its predictive power. This involves assessing how well the model can predict the activity of compounds that were not used in its development mdpi.comnih.govu-strasbg.fr. A common validation technique is to split the dataset into a training set for building the model and a test set for evaluating its performance nih.gov. A reliable QSAR model should have high statistical parameters such as the correlation coefficient (r²) and cross-validated r² (q²) mdpi.com.

| Descriptor Type | Examples | Relevance to this compound Analogues |

| Topological | Molecular Connectivity Indices, Atom Counts | Encodes information about the atom connectivity and overall topology of the molecule. |

| Geometric | Solvent Accessible Surface Area, Shadow Areas | Describes the 3D shape and size of the molecule, which is important for receptor binding. |

| Electronic | Partial Atomic Charges, HOMO/LUMO Energies | Relates to the electronic distribution and reactivity of the molecule. ucsb.edu |

| Hydrophobic | LogP | Quantifies the hydrophobicity of the molecule, which influences its absorption, distribution, and binding to hydrophobic pockets in receptors. |

| Steric | Molar Refractivity, Verloop Steric Parameters | Measures the bulk and spatial arrangement of substituents, affecting the fit with the receptor. |

Predictive Modeling for this compound Design

Once a validated QSAR model is established, it can be used as a predictive tool in the design of new this compound analogues nih.govmdpi.com. By calculating the selected descriptors for a virtual library of new compounds, the model can predict their biological activity before they are synthesized malvernpanalytical.comyoutube.com. This in silico screening can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates mdpi.com.

For instance, a QSAR model for antihistamine activity might reveal that specific steric and electronic properties are crucial for high potency sciforum.netmdpi.com. This information can then be used to guide the modification of the this compound structure to enhance these properties. For example, the model might suggest that adding a particular substituent at a specific position on the phenothiazine ring system would increase the compound's affinity for the H1 receptor.

The ultimate goal of predictive modeling in this context is to accelerate the structure-activity relationship (SAR) cycle, leading to the identification of novel this compound analogues with improved therapeutic profiles nih.gov.

Advanced Analytical Methodologies for Mequitamium Research

Chromatographic Techniques for Mequitamium Analysis

Chromatographic methods are central to the separation and quantification of this compound from various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized, each with specific applications and considerations.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds like this compound. chemicalbook.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of this compound iodide, leveraging the compound's polarity. chromatographyonline.com In a typical RP-HPLC setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. nih.gov

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. chromatographyonline.com For a quaternary ammonium (B1175870) compound like this compound, the mobile phase composition, particularly its pH and the type of organic modifier, plays a critical role in achieving optimal separation. chromatographyonline.com The iodide counter-ion can also be analyzed by HPLC, often requiring a different set of chromatographic conditions. mdpi.comhelixchrom.comresearchgate.net

A typical HPLC method for this compound analysis would involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic solvent such as acetonitrile (B52724) or methanol. scispace.comresearchgate.netresearchgate.net UV detection is commonly employed for quantification, with the detection wavelength set to a value where this compound exhibits maximum absorbance. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate (B84403) buffer (pH 4.5) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, due to the low volatility and potential thermal instability of phenothiazine (B1677639) derivatives like this compound, direct GC analysis is often challenging. nih.gov Therefore, derivatization is a common strategy to enhance the volatility and thermal stability of these compounds, making them amenable to GC analysis. jfda-online.comsigmaaldrich.com

Common derivatization techniques for compounds containing active hydrogens, such as those that might be present in related impurities or degradation products of this compound, include silylation and acylation. youtube.comnih.govnih.gov Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with active hydrogens to form more volatile trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com

For the analysis of this compound itself, which is a quaternary ammonium salt, pyrolysis-GC or derivatization of its corresponding tertiary amine (mequitazine) would be necessary. The analysis of phenothiazine derivatives by GC requires careful optimization of the chromatographic conditions, including the choice of a suitable stationary phase and temperature programming, to prevent on-column degradation. nih.govacs.org

This compound possesses a chiral center, and its enantiomers may exhibit different pharmacological activities. chromatographyonline.com Therefore, the separation and analysis of individual enantiomers are of significant interest. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective separation of chiral drugs. chromatographyonline.comrjptonline.orgresearchgate.netcsfarmacie.czrsc.org

Chiral separation is typically achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. csfarmacie.cz The "three-point interaction" model is a fundamental concept in chiral recognition, where a stable diastereomeric complex is formed between the analyte and the CSP through at least three simultaneous interactions. csfarmacie.cz

For the separation of phenothiazine enantiomers, various CSPs have been employed, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives) and cyclodextrins. nih.govjfda-online.com The choice of the mobile phase, which can be either normal-phase or reversed-phase, is crucial for achieving optimal enantioselectivity. rjptonline.orgresearchgate.net The development of a chiral HPLC method for this compound would involve screening different CSPs and mobile phase compositions to identify the conditions that provide the best resolution of its enantiomers. nih.govjfda-online.com

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of molecular structure. uobasrah.edu.iq Both ¹H NMR and ¹³C NMR spectroscopy provide valuable information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule. researchgate.net

The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the protons of the phenothiazine ring system and the quinuclidine (B89598) moiety. chemicalbook.comacs.orgnih.govresearchgate.net The aromatic protons of the phenothiazine core would appear in the downfield region of the spectrum, and their splitting patterns would provide information about the substitution pattern on the rings. acs.org The protons of the quinuclidine ring would exhibit complex splitting patterns due to their rigid bicyclic structure.

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments. mdpi.comrsc.org The chemical shifts of the carbon atoms in the phenothiazine and quinuclidine rings can be predicted based on the known effects of substituents and the presence of heteroatoms. nih.govmdpi.comnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be essential for the complete and unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the different structural fragments. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties of this compound

| Structural Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenothiazine Aromatic Protons | 7.0 - 8.0 | 115 - 150 |

| Quinuclidine Protons | 1.5 - 4.0 | 20 - 70 |

| N-CH₃ Protons | ~3.0 | ~45 |

| N-CH₂-Phenothiazine Protons | ~4.5 | ~60 |

Mass Spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns. chemguide.co.ukwikipedia.org For this compound, which is a quaternary ammonium salt, techniques such as electrospray ionization (ESI) would be suitable for generating the molecular ion in the gas phase.

The mass spectrum of this compound would show a prominent peak corresponding to the molecular cation. Fragmentation of the molecular ion would provide valuable structural information. libretexts.orgcreative-proteomics.com Common fragmentation pathways for similar compounds include cleavage of the bond between the nitrogen of the phenothiazine ring and the methylene (B1212753) bridge, as well as fragmentation of the quinuclidine ring. miamioh.edu

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs in complex biological matrices. rsc.orguab.edunih.govnih.gov In a typical LC-MS/MS assay, the parent ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific fragment ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides high selectivity and sensitivity for quantitative analysis.

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the molecular structure and vibrational modes of a compound. While specific spectral data for this compound is not extensively published, analysis of the closely related phenothiazine antihistamine, promethazine (B1679618), offers valuable insights into the expected spectral features.

Infrared (IR) Spectroscopy provides a characteristic fingerprint based on the absorption of infrared radiation by specific molecular bonds. The IR spectrum of a phenothiazine derivative like this compound would be expected to exhibit absorptions corresponding to its core tricyclic structure and its specific side chains. For instance, studies on promethazine hydrochloride reveal characteristic vibrational frequencies that can be assigned to various functional groups. nih.gov

Raman Spectroscopy complements IR spectroscopy by detecting vibrations that result in a change in the polarizability of a molecule. Research on promethazine has identified characteristic Raman bands, with the most intense signal often associated with the phenothiazine ring system. researchgate.netresearchgate.net Surface-Enhanced Raman Spectroscopy (SERS) has been shown to significantly enhance the Raman signal of promethazine, allowing for highly sensitive detection. researchgate.netresearchgate.net

Below is a table summarizing the expected characteristic IR and Raman peaks for a this compound-like phenothiazine structure, based on data from analogous compounds.

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| N-H Stretch (Phenothiazine Ring) | 3300-3500 | Not typically observed |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |

| C=C Stretch (Aromatic Ring) | 1450-1600 | 1500-1600 |

| C-N Stretch (Aliphatic Amine) | 1000-1250 | 1000-1250 |

| C-S Stretch (Phenothiazine Ring) | 600-800 | 600-800 |

Electrochemical Methods for this compound Detection

Electrochemical methods offer a sensitive and often rapid approach for the determination of electroactive compounds like this compound. The phenothiazine core of this compound is susceptible to oxidation, forming the basis for its electrochemical detection.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly employed for the analysis of phenothiazine derivatives. Studies on promethazine hydrochloride have demonstrated that it undergoes electrochemical oxidation at a multi-wall carbon nanotube (MWCNT) modified glassy carbon electrode (GCE). nih.govdntb.gov.ua This oxidation typically produces two anodic peaks, with the first peak being utilized for quantitative analysis. nih.govdntb.gov.ua The use of modified electrodes, such as those incorporating nanomaterials, can significantly enhance the sensitivity and selectivity of the detection.

The following table outlines typical experimental parameters for the voltammetric determination of a phenothiazine antihistamine, which would be applicable for the analysis of this compound.

| Parameter | Typical Value/Condition |

| Working Electrode | Multi-wall Carbon Nanotube Modified Glassy Carbon Electrode (MWCNT/GCE) |

| Reference Electrode | Saturated Calomel Electrode (SCE) or Ag/AgCl |

| Auxiliary Electrode | Platinum Wire |

| Supporting Electrolyte | Phosphate Buffer Solution (pH 7.0-8.0) |

| Technique | Differential Pulse Voltammetry (DPV) |

| Anodic Peak Potential | ~0.61 V and ~0.78 V vs. Ag/AgCl |

| Linear Range | 5.0 x 10⁻⁸ to 4.0 x 10⁻⁴ M |

| Detection Limit | 1.0 x 10⁻⁸ M |

High-Throughput Screening Technologies for this compound Research

High-throughput screening (HTS) technologies are instrumental in modern drug discovery and can be adapted for various research purposes involving existing drugs like this compound. For instance, HTS assays can be employed to identify new biological targets for this compound or to screen for compounds that may interact with its known targets.

In the context of antihistamines, HTS assays are often designed to measure the affinity of compounds for the histamine (B1213489) H1 receptor. These are typically cell-based functional assays that monitor the downstream signaling pathways activated by the H1 receptor, which is a Gq-coupled receptor. innoprot.com

One common HTS approach for H1 receptor antagonists involves measuring changes in intracellular calcium levels. innoprot.com Another innovative HTS method utilizes a fluorescently labeled histamine analog (BODIPY FL histamine) to screen for compounds that inhibit its binding to the H1 receptor. nih.gov

The table below summarizes key aspects of a representative HTS assay for the identification of H1 receptor antagonists.

| Assay Parameter | Description |

| Assay Principle | Competitive binding assay or functional cell-based assay. |

| Target | Histamine H1 Receptor (H1R). |

| Cell Line | Human Umbilical Vein Endothelial Cells (HUVECs) or other cells expressing H1R. innoprot.comnih.gov |

| Detection Method | Measurement of intracellular calcium flux using a fluorescent indicator (e.g., Fluo-4) or detection of fluorescence from a labeled histamine analog. innoprot.comnih.gov |

| Readout | Decrease in fluorescence signal (calcium flux assay) or inhibition of fluorescent histamine binding. innoprot.comnih.gov |

| Assay Format | 96-well or 384-well microplates for automated liquid handling and reading. |

Impurity Profiling and Stability Assessment of this compound

The identification and quantification of impurities in a drug substance are critical for ensuring its quality, safety, and efficacy. Impurity profiling involves the use of high-resolution analytical techniques to separate and identify potential impurities that may arise during synthesis or degradation.

For phenothiazine derivatives like this compound, common impurities can include isomers, starting materials, intermediates, and degradation products. Stability-indicating analytical methods, typically high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are developed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products. nih.govmtc-usa.comnih.gov

Stability assessment studies are conducted under various stress conditions, such as heat, light, humidity, and different pH values, to understand the degradation pathways of the drug. nih.govnih.gov For promethazine, a related compound, thermal and photolytic degradation have been identified as significant pathways. nih.gov The degradation of promethazine hydrochloride has been shown to follow first-order kinetics and is pH-dependent. nih.gov

The table below lists some known impurities of the related compound promethazine, which provides an indication of the types of impurities that could be relevant for this compound. mtc-usa.compharmaffiliates.com

| Impurity Name | Impurity Type |

| Isopromethazine | Isomer |

| Promethazine Sulfoxide | Oxidative Degradation Product |

| N-desmethylpromethazine | Metabolite/Degradation Product |

| Phenothiazine | Starting Material/Degradation Product |

A typical stability-indicating HPLC method for a phenothiazine antihistamine would involve a C8 or C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer. nih.govnih.gov Detection is commonly performed using a UV detector at a wavelength around 250 nm. nih.gov

Pre Clinical Models and in Vitro Research on Mequitamium

Cell-Based Assays for Mequitamium Activity Evaluation

Cell-based assays are fundamental in determining the biological activity of a compound at the cellular level. For this compound, these assays have been crucial in identifying its primary molecular targets and understanding its functional consequences.

Receptor binding assays are used to measure the affinity of a ligand for a particular receptor. In vitro binding experiments have been central to characterizing the molecular mechanism of this compound iodide (also known as LG 30435). These studies revealed that this compound binds with high affinity to a limited number of receptor types. nih.gov

Specifically, this compound iodide demonstrated high-affinity binding to histamine (B1213489) H1 receptors in rat brain membranes and to muscarinic acetylcholine (B1216132) receptors across various tissue homogenates. nih.gov The interaction with muscarinic receptors in the rat cerebral cortex and lung parenchyma was determined to be competitive. nih.gov In contrast, its affinity for other receptors, such as serotonin (B10506) 5-HT2, platelet-activating factor (PAF), and beta-adrenergic receptors, was found to be substantially lower. nih.gov These findings indicate that the primary pharmacological effects of this compound are likely mediated through its direct and potent interaction with histamine H1 and muscarinic receptors. nih.gov

The binding affinities of this compound iodide for various receptors are summarized in the table below.

| Receptor Target | Tissue/Membrane Source | Binding Affinity (Ki) |

| Histamine H1 Receptor | Rat Brain Membranes | 9 nM |

| Muscarinic Acetylcholine Receptors | Various Tissue Homogenates | 12-77 nM |

| Serotonin 5-HT2 Receptor | Not Specified | 1-10 µM |

| Platelet-Activating Factor (PAF) Receptor | Not Specified | 1-10 µM |

| Beta-adrenergic Agents | Not Specified | 1-10 µM |

| Verapamil Binding Sites | Not Specified | 1-10 µM |

| Data sourced from in vitro binding experiments. nih.gov |

While binding assays confirm a compound's affinity for a receptor, functional cellular assays measure the biological response that results from this interaction. The potent binding of this compound to histamine H1 and muscarinic receptors suggests its function as an antagonist at these sites. nih.gov Research indicates that this compound possesses potent antihistamine and antimuscarinic properties. nih.gov The (+)-(S)-enantiomer is reportedly 10-fold more potent as a histamine antagonist than the (-)-(R)-enantiomer, while both enantiomers exhibit the same antimuscarinic activity in vitro. ncats.io Furthermore, this compound iodide demonstrates a relatively weak anti-PAF pharmacological effect, which aligns with its lower binding affinity for the PAF receptor. nih.gov

However, specific studies detailing the results of functional cellular assays (e.g., calcium mobilization assays, cAMP assays, or reporter gene assays) for this compound were not identified in the reviewed literature.

Organotypic and Tissue Slice Culture Models for this compound Studies

Organotypic and tissue slice culture models provide a valuable platform for studying pharmacological effects in an environment that preserves the complex three-dimensional architecture and cell-cell interactions of native tissue. noropsikiyatriarsivi.comnih.gov A review of available scientific literature did not yield specific research findings on the use of this compound in organotypic or tissue slice culture models.

Mechanistic Studies in Animal Models

Mechanistic studies in animal models are essential for understanding a compound's physiological effects and mechanism of action in vivo. For this compound, animal models have been used to confirm its antiasthmatic and antiallergic properties. ncats.ioncats.io

In vivo probes are used to confirm that a compound interacts with its intended molecular target within a living organism, a process known as target engagement. nih.govnih.gov This often involves modifying the compound with a reporter tag for imaging or affinity-based detection. A review of the available scientific literature did not yield specific information on the design or application of in vivo probes for measuring this compound target engagement.

Biomarkers are measurable indicators of a biological state or condition and are crucial for monitoring the activity of a therapeutic agent in pre-clinical and clinical studies. nih.gov The discovery and validation of specific biomarkers for this compound's activity would involve identifying molecules or physiological parameters that change in response to the drug's antihistaminic and antimuscarinic actions in animal models. mdpi.com A review of the available scientific literature did not yield studies focused on the discovery or validation of specific biomarkers for this compound activity.

Mequitamium in Environmental Research and Biotransformation

Environmental Fate and Degradation Pathways of Mequitamiumprinceton.edunih.goverefdn.orgresearchgate.net

The environmental fate of a chemical compound describes how it behaves and transforms in various environmental compartments, such as soil, water, and air. Degradation pathways refer to the processes by which a compound breaks down into simpler substances. Specific research detailing the environmental fate and degradation pathways of Mequitamium was not found in the provided search results. However, general principles of chemical degradation in the environment include photodegradation and microbial degradation.

Photodegradation of this compound

Photodegradation is the breakdown of a chemical compound by light, typically ultraviolet (UV) radiation. While studies on the photodegradation of Mequitazine (B1676290) (MQ), a related compound, have been conducted nih.govresearchgate.net, specific research on the photodegradation of this compound was not identified. Photodegradation processes can involve direct absorption of light energy by the molecule, leading to bond cleavage, or indirect photolysis mediated by photosensitizers in the environment researchgate.netnih.gov. The rate and products of photodegradation are influenced by factors such as light intensity, wavelength, and the presence of other substances researchgate.netexponent.com.

Microbial Degradation of Mequitamiumprinceton.eduerefdn.orgepa.gov

Microbial degradation, or biodegradation, involves the breakdown of chemical compounds by microorganisms such as bacteria and fungi. These processes are crucial for the removal of many organic pollutants from the environment medcraveonline.cominflibnet.ac.inhyphadiscovery.comnih.govnih.gov. Specific studies detailing the microbial degradation of this compound were not found in the provided search results. Generally, microbial biotransformation can convert compounds into more polar and often less toxic substances, facilitating their excretion or further breakdown medcraveonline.cominflibnet.ac.in. The effectiveness of microbial degradation depends on the specific microbial communities present, environmental conditions (e.g., temperature, pH, oxygen availability), and the chemical structure of the compound itself medcraveonline.comitrcweb.orgdgmk.de.

Aquatic and Terrestrial Distribution and Persistence of Mequitamiumnih.gov

Information regarding the distribution and persistence of this compound in aquatic and terrestrial environments was not found in the provided search results. The distribution of a chemical in the environment is influenced by its physicochemical properties, such as solubility, volatility, and adsorption to soil or sediment. Persistence refers to the length of time a compound remains in the environment before being degraded. Compounds that are resistant to degradation and have low adsorption may be more mobile and widely distributed itrcweb.org.

Biotransformation Mechanisms of Mequitamiumjustia.comphysiology.orgmdpi.comepa.govresearchgate.net

Biotransformation is the process by which living organisms modify chemical compounds. This typically involves enzymatic reactions that make compounds more water-soluble, aiding their elimination nih.govmedcraveonline.cominflibnet.ac.inhowmed.netnih.govvedantu.comopenaccessjournals.comnih.gov. Specific research on the biotransformation mechanisms of this compound was not identified in the provided search results. However, general biotransformation processes can be categorized into enzymatic and non-enzymatic pathways.

Enzymatic Biotransformation Pathways of this compound in Non-Human Systemsjustia.comprinceton.eduepa.govresearchgate.net

Enzymatic biotransformation involves the action of specific enzymes to alter a compound's structure. These enzymes are often found in the liver, kidneys, and other tissues of organisms howmed.netnih.gov. In non-human systems, microbial biotransformation is a significant form of enzymatic modification, where microorganisms utilize enzymes to metabolize xenobiotics medcraveonline.cominflibnet.ac.inhyphadiscovery.com. While this compound iodide has been studied for its high-affinity binding to muscarinic and histamine (B1213489) H1-receptors epdf.pub, no specific details regarding its enzymatic biotransformation pathways in non-human systems were found. Generally, enzymatic biotransformation can involve oxidation, reduction, hydrolysis, and conjugation reactions, often catalyzed by enzymes like cytochrome P450 monooxygenases nih.govnih.govnih.gov.

Non-Enzymatic Biotransformation of this compound

Non-enzymatic biotransformation refers to chemical alterations that occur spontaneously without the direct involvement of enzymes, often for unstable compounds at physiological pH medcraveonline.comhowmed.netvedantu.com. Examples of compounds undergoing non-enzymatic biotransformation include the conversion of chlorazepate to desmethyl diazepam and atracurium (B1203153) to laudanosine (B1674548) and quaternary acid medcraveonline.cominflibnet.ac.inhowmed.netvedantu.com. Specific information regarding non-enzymatic biotransformation pathways for this compound was not found in the provided search results.

Regulatory Science and Policy Considerations for Mequitamium Class Compounds

Evolution of Regulatory Frameworks for Novel Chemical Entities Related to Mequitamium

Regulatory frameworks for novel chemical entities have undergone significant evolution, driven by scientific advancements, public health events, and the increasing globalization of the pharmaceutical industry. researchgate.netmoravek.com In the United States, the Food and Drug Administration (FDA) has its roots in the early 20th century, with the 1938 Federal Food, Drug, and Cosmetic (FD&C) Act being a landmark piece of legislation that mandated pre-market proof of safety for new drugs. pharmavibes.co.ukfda.govunizin.org This was a direct response to public health crises, such as the sulfanilamide (B372717) tragedy. pharmavibes.co.ukfda.gov Subsequent amendments have added requirements for efficacy, established good manufacturing practices (GMPs), and created pathways for different types of drugs, such as the Orphan Drug Act of 1983. pharmavibes.co.ukfda.gov

In Europe, the European Medicines Agency (EMA) oversees a centralized procedure for the authorization of new medicines. wca-environment.com A significant development has been the increasing harmonization of technical requirements across different regions, largely driven by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). wikipedia.orgfda.gov Established in 1990, the ICH brings together regulatory authorities and the pharmaceutical industry to develop common guidelines on quality, safety, efficacy, and multidisciplinary topics. wikipedia.orginnayatcro.comyoutube.com This harmonization aims to streamline the drug development and approval process, reduce the duplication of testing, and ensure that new medicines meet consistent global standards. fda.govinnayatcro.com

For a this compound-class compound, this means that its development would need to follow ICH guidelines, which are adopted by major regulatory bodies like the FDA and EMA. fda.govyoutube.com These guidelines provide a detailed framework for everything from preclinical safety studies to the design and conduct of clinical trials and the format of the regulatory submission, known as the Common Technical Document (CTD). europa.euinnayatcro.com

| Key Regulatory Milestone | Year | Significance |

| U.S. Pure Food and Drugs Act | 1906 | Prohibited interstate commerce of misbranded and adulterated drugs. moravek.compharmavibes.co.uk |

| U.S. Federal Food, Drug, and Cosmetic (FD&C) Act | 1938 | Mandated pre-market proof of safety for new drugs. pharmavibes.co.ukfda.gov |

| Durham-Humphrey Amendment | 1951 | Defined prescription-only drugs. fda.gov |

| Kefauver-Harris Amendments | 1962 | Required proof of efficacy in addition to safety. pharmavibes.co.uk |

| Establishment of the ICH | 1990 | Initiated global harmonization of technical requirements for drug registration. wikipedia.org |

| Prescription Drug User Fee Act (PDUFA) | 1992 | Allowed the FDA to collect fees from drug manufacturers to fund the new drug approval process. |

| EMA Environmental Risk Assessment Requirement | 2006 | Mandated an environmental risk assessment for all new marketing authorization applications. criver.combluefrogscientific.com |

Methodologies for Assessing Environmental Impact of this compound Analogues

The potential environmental impact of pharmaceuticals is a growing concern for regulatory agencies. dlrcgroup.com Since 2006, the EMA has required an Environmental Risk Assessment (ERA) for all new marketing authorization applications. criver.com Similarly, the FDA requires an evaluation of potential environmental impact for new drug applications. criver.com The assessment process for this compound analogues would follow a tiered approach as outlined by regulatory bodies. wca-environment.comcriver.comzeclinics.com

The process typically begins with Phase I, which is an exposure-based assessment. wca-environment.comzeclinics.com It calculates the Predicted Environmental Concentration (PEC) in surface water. zeclinics.com If the PEC is below a certain action limit (e.g., 0.01 µg/L for EMA), the assessment may conclude that the compound is unlikely to pose a significant environmental risk. zeclinics.com

If the PEC exceeds the action limit, a more detailed Phase II assessment is required. criver.comzeclinics.com Phase II is divided into two tiers: Tier A and Tier B. dlrcgroup.comzeclinics.com

Tier A involves a standard set of studies to determine the compound's physicochemical properties, environmental fate (e.g., persistence, bioaccumulation), and ecotoxicity. dlrcgroup.comzeclinics.com Ecotoxicity testing is conducted on organisms from different trophic levels, such as algae, invertebrates (like Daphnia), and fish. zeclinics.com

Tier B is initiated if Tier A identifies a potential risk, indicated by a Risk Quotient (PEC/PNEC) greater than or equal to 1. zeclinics.com This tier involves more advanced, substance-specific studies to refine the risk assessment. criver.com

The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of internationally accepted guidelines for the testing of chemicals, which are used in these environmental assessments. oecd.orgwikipedia.orgnih.gov These guidelines cover various aspects, including:

Section 1: Physical-Chemical Properties (e.g., water solubility, partition coefficient). oecd.orgwikipedia.org

Section 2: Effects on Biotic Systems (e.g., acute and chronic toxicity tests on aquatic and terrestrial organisms). oecd.orgwikipedia.org

Section 3: Environmental Fate and Behaviour (e.g., biodegradability, hydrolysis). oecd.orgwikipedia.org

For this compound analogues, a hazard assessment for Persistence, Bioaccumulation, and Toxicity (PBT) would also be mandatory under the revised EMA guidelines. dlrcgroup.com

| Assessment Phase | Key Activities | Trigger for Next Phase |

| Phase I | Calculate Predicted Environmental Concentration (PEC) in surface water. zeclinics.com | PEC > 0.01 µg/L (EMA action limit). zeclinics.com |

| Phase II - Tier A | Conduct standard ecotoxicity and environmental fate studies (e.g., OECD guidelines). dlrcgroup.comzeclinics.com | Risk Quotient (PEC/PNEC) ≥ 1. zeclinics.com |

| Phase II - Tier B | Perform refined, substance-specific environmental studies. criver.com | N/A (focus on risk characterization and mitigation). |

Future Directions in Regulatory Science for this compound Research and Development

Regulatory science is continuously advancing to keep pace with scientific and technological innovation in drug development. nih.govresearchgate.net For the future of this compound research and development, several key trends will shape the regulatory landscape.

New Approach Methodologies (NAMs): There is a strong push to reduce, refine, and replace animal testing (the 3Rs). service.gov.uk NAMs, which include in vitro, in chemico, and in silico (computer modeling) methods, are gaining prominence. setac.orgnih.govfda.gov For this compound compounds, in silico toxicology models, such as Quantitative Structure-Activity Relationship (QSAR) models, could be used early in development to predict potential toxicities and environmental fate, thereby guiding study design and reducing the need for extensive animal testing. nih.govbibra-information.co.uklabcorp.com These computational approaches can help prioritize candidates and provide mechanistic insights into potential adverse outcomes. youtube.comyoutube.com

Real-World Data (RWD) and Real-World Evidence (RWE): Regulatory agencies are increasingly recognizing the value of RWD, which is data collected from sources outside of traditional clinical trials, such as electronic health records, claims data, and patient registries. europa.euviseven.com The analysis of this data generates RWE, which can be used to support regulatory decision-making throughout a product's lifecycle. kpmg.comfrontiersin.orgindegene.com For a this compound-based therapy, RWE could be used to monitor its long-term safety and effectiveness in a broader patient population after approval.

Advanced Manufacturing: New manufacturing technologies, such as continuous manufacturing, are being encouraged by regulators. nih.govfrontiersin.org These advanced methods can improve product quality and consistency, and the ICH Q13 guideline provides a harmonized approach for their regulatory submission. fda.gov

Digitalization and Harmonization: The move towards structured, digital data submissions is accelerating. nih.gov Initiatives like the ISO's Identification of Medicinal Products (IDMP) standards aim to create a consistent global framework for medicinal product information. nih.gov This will facilitate more efficient data exchange and collaboration among international regulatory bodies. nih.gov

These future directions indicate a shift towards a more predictive, efficient, and globally harmonized regulatory environment. For developers of this compound-class compounds, embracing these new tools and approaches will be crucial for successful navigation of the evolving regulatory landscape. nih.gov

Conclusion and Future Perspectives in Mequitamium Research

Synthesis of Key Findings in Mequitamium Studies

Research into this compound has established a foundational understanding of its chemical synthesis, structure, and analytical characterization. The primary synthetic routes involve the quaternization of mequitazine (B1676290), a phenothiazine (B1677639) derivative, leading to the formation of the chiral quaternary ammonium (B1175870) salt. Key findings have centered on the stereochemical properties of this compound, which exists as a pair of enantiomers due to the chiral nitrogen center.

Significant progress has been made in the analytical separation and characterization of these enantiomers. nih.gov Methodologies such as high-performance liquid chromatography (HPLC) employing chiral stationary phases have been instrumental in resolving the racemic mixture of this compound. mdpi.com Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, have been crucial in elucidating the molecular structure and confirming the identity of the compound and its individual stereoisomers. Furthermore, studies have successfully determined the absolute configuration of the enantiomers, providing a clear three-dimensional understanding of the molecule.

Identification of Knowledge Gaps and Emerging Research Avenues for this compound

Despite the progress, several knowledge gaps remain in the comprehensive understanding of this compound, opening up new avenues for future research. nih.govplos.orgnih.gov A primary area for further investigation is the exploration of more efficient and stereoselective synthetic methods. researchgate.net The development of asymmetric synthesis routes to produce enantiomerically pure this compound would be a significant advancement, avoiding the need for chiral resolution of a racemic mixture. wikipedia.org

The solid-state chemistry of this compound is another underexplored area. In-depth studies on the crystallography of its different salt forms and the characterization of potential polymorphs could provide valuable insights into its physicochemical properties, such as solubility and stability.

Further research is also warranted in the area of this compound's interaction with biological macromolecules from a chemical perspective. While its pharmacological class is known, detailed molecular-level studies of its binding to target receptors could illuminate the structural basis of its activity and inform the design of new derivatives with tailored properties.